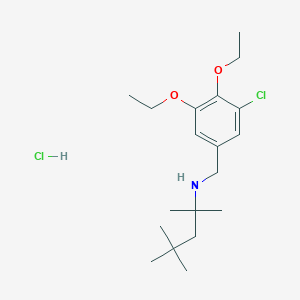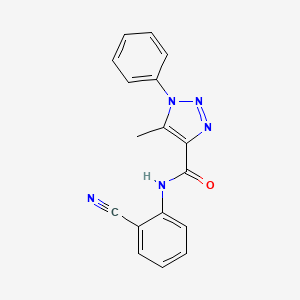![molecular formula C17H17BrClN3O3 B5422844 N-(4-bromo-2-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5422844.png)
N-(4-bromo-2-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized through various methods, and its unique structure and properties have made it a valuable tool in various areas of research.
Wirkmechanismus
BFA inhibits the ARF-dependent vesicular trafficking by binding to the guanine nucleotide exchange factor (GEF) that activates ARF. BFA binds to the catalytic site of GEF and prevents the exchange of GDP for GTP, which is required for the activation of ARF. This leads to the inhibition of vesicular trafficking and the dispersion of Golgi membranes.
Biochemical and Physiological Effects:
BFA has been shown to have various biochemical and physiological effects. It inhibits the secretion of cytokines and chemokines from immune cells, leading to the suppression of the immune response. BFA also induces apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, BFA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BFA has several advantages for lab experiments. It is a potent and specific inhibitor of ARF, which makes it a valuable tool for studying the role of ARF in various cellular processes. BFA is also easy to use and can be added directly to the culture medium. However, BFA has some limitations. It is toxic to cells at high concentrations, and its effects on cells can be irreversible. Therefore, it is important to use BFA at the appropriate concentration and for the appropriate duration.
Zukünftige Richtungen
For the use of BFA in scientific research include studying its role in autophagy and the effects on the gut microbiome. BFA is a valuable tool in scientific research, and further studies are needed to fully understand its potential.
Synthesemethoden
BFA can be synthesized through various methods. One of the commonly used methods is the reaction between 4-bromo-2-chloroaniline and 2-furoyl chloride, followed by the reaction with piperazine and acetic anhydride. The resulting product is N-(4-bromo-2-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide. The synthesis method of BFA is well-established, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
BFA has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of ADP-ribosylation factor (ARF), which is involved in various cellular processes such as vesicular trafficking, cytoskeletal organization, and cell signaling. BFA disrupts the Golgi apparatus by interfering with the ARF-dependent vesicular trafficking, leading to the dispersion of Golgi membranes and the inhibition of protein transport. This property of BFA has been used in various research areas such as cell biology, immunology, and cancer research.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O3/c18-12-3-4-14(13(19)10-12)20-16(23)11-21-5-7-22(8-6-21)17(24)15-2-1-9-25-15/h1-4,9-10H,5-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABBCLCJDRUROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Br)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-5-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5422767.png)
![N-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5422773.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5422782.png)
![methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5422790.png)
![4-{[2-(2-ethyl-1-benzofuran-3-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5422810.png)


![N'-[(4-methylphenyl)sulfonyl]-N-[(1-naphthylamino)carbonothioyl]benzenecarboximidamide](/img/structure/B5422815.png)

![1-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5422831.png)


![N-1,3-benzothiazol-2-yl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5422849.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}benzamide](/img/structure/B5422858.png)